8-Bromoinosine

Catalog No.
S823383
CAS No.
55627-73-1
M.F
C10H11BrN4O5
M. Wt
347.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoinosine

CAS Number

55627-73-1

Product Name

8-Bromoinosine

IUPAC Name

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11BrN4O5

Molecular Weight

347.12 g/mol

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)

InChI Key

XCAXTILLADBPII-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

8-Bromoinosine (CAS 55627-73-1) is a synthetically critical purine nucleoside analog characterized by a bromine atom at the C8 position of the hypoxanthine ring. In commercial procurement and advanced chemoinformatics, it is primarily valued as a highly reactive intermediate for nucleophilic substitutions and palladium-catalyzed cross-couplings, enabling the high-yield synthesis of complex 8-substituted inosine derivatives. Beyond its role as a superior leaving group, the bulky C8-bromine sterically forces the glycosidic bond into a 'syn' conformation, a stark contrast to the natural 'anti' conformation of unsubstituted inosine[1]. This dual utility—as a versatile synthetic handle and a rigid conformational switch—makes 8-bromoinosine an indispensable building block for developing cyclic ADP-ribose (cADPR) mimics, CD38 inhibitors, and site-specific RNA/DNA structural probes where natural nucleosides structurally fail.

Attempting to substitute 8-bromoinosine with unsubstituted inosine or 8-chloroinosine leads to catastrophic synthetic failures or drastically reduced yields in downstream functionalization. Unsubstituted inosine entirely lacks a reactive C8 leaving group, meaning it cannot undergo direct nucleophilic displacement without an initial, often low-yielding and harsh, halogenation step; furthermore, its default 'anti' conformation prevents the spatial proximity required for complex intramolecular macrocyclizations[1]. While 8-chloroinosine offers a halogenated alternative, the C-Cl bond is significantly less reactive than the C-Br bond. Forcing the substitution of 8-chloroinosine requires elevated temperatures that frequently provoke complete glycosidic bond cleavage during standard downstream purification, destroying the nucleoside scaffold entirely [2]. Thus, 8-bromoinosine is strictly required for high-yield, mild-condition C8-modifications and conformationally driven syntheses.

Intramolecular Cyclization Yield in Cyclic Nucleotide Synthesis

In the synthesis of cyclic IDP-carbocyclic-ribose (stable mimics of cADPR), the conformational preference of the precursor dictates the success of the macrocyclization. When using the unsubstituted inosine derivative, the intramolecular condensation reaction using EDC fails to produce the cyclized product (<1% yield) because the natural 'anti' conformation keeps the reactive phosphate groups spatially separated [1]. In direct contrast, utilizing the 8-bromoinosine derivative forces the molecule into a 'syn' conformation, bringing the phosphates into proximity and successfully yielding the intramolecular condensation product at 23% (and up to >80% yields with specific promoters like I2/AgNO3)[1].

Evidence DimensionIntramolecular condensation yield (macrocyclization)
Target Compound Data8-Bromoinosine derivative achieves 23% to >80% cyclization yield depending on the promoter.
Comparator Or BaselineUnsubstituted inosine derivative yields <1% (reaction failure).
Quantified Difference>23-fold increase in cyclization yield, rescuing a fundamentally failed synthetic route.
ConditionsEDC in NMP, or I2/AgNO3 in pyridine with molecular sieves.

Buyers synthesizing cyclic nucleotide second messengers must procure the 8-bromo variant to physically enable macrocyclization, as the natural inosine scaffold will fail to cyclize.

Precursor Stability and Reactivity in Nucleophilic Displacement

The synthesis of 8-substituted inosines (e.g., 8-azido or 8-amino derivatives) requires a delicate balance of C8 leaving-group reactivity and glycosidic bond stability. 8-Bromoinosine undergoes smooth nucleophilic displacement with sodium azide to afford 8-azidoinosine in high yields without degrading the ribose linkage [1]. Conversely, utilizing 8-chloroinosine as a comparator presents significant processability issues; the lower reactivity of the C-Cl bond requires harsher conditions, and standard ion-exchange chromatography of 8-chloro derivatives has been shown to trigger complete cleavage of the glycosidic bond, isolating only the free 8-chloro hypoxanthine base [1].

Evidence DimensionGlycosidic bond stability during functionalization and purification
Target Compound Data8-Bromoinosine allows stable, high-yield displacement to 8-azido/8-amino derivatives while maintaining the intact nucleoside.
Comparator Or Baseline8-Chloroinosine is prone to complete glycosidic cleavage during standard ion-exchange purification.
Quantified Difference8-Bromoinosine maintains 100% of the nucleoside scaffold integrity, whereas 8-chloroinosine can result in total loss of the ribose moiety under identical handling.
ConditionsNucleophilic substitution and subsequent Q Sepharose ion-exchange chromatography.

For industrial scale-up or multi-step syntheses, 8-bromoinosine ensures the structural integrity of the nucleoside is maintained, preventing costly material loss from glycosidic cleavage.

Conformational Control for Enzyme Inhibition and Translesion Assays

The bulky bromine atom at the C8 position of 8-bromoinosine sterically clashes with the ribose ring, shifting the conformational equilibrium heavily toward the 'syn' isomer. In translesion synthesis assays and structural biology, unsubstituted inosine exclusively models the 'anti' conformation[1]. By incorporating 8-bromoinosine into RNA/DNA templates, researchers can explicitly probe 'syn'-specific base pairing and enzyme active-site constraints. The 'syn' conformation of 8-bromoinosine mimics the steric profile of oxidative lesions like 8-oxoinosine, but without the confounding tautomeric variability of the oxo group [1].

Evidence DimensionGlycosidic bond conformational equilibrium
Target Compound Data8-Bromoinosine predominantly adopts the 'syn' conformation.
Comparator Or BaselineUnsubstituted Inosine predominantly adopts the 'anti' conformation.
Quantified DifferenceBinary shift in structural presentation (anti to syn), fundamentally altering the hydrogen-bonding face presented to polymerases.
ConditionsAqueous buffer, incorporation into oligonucleotide templates for reverse transcriptase assays.

Procurement of 8-bromoinosine is essential for structural biologists and assay developers who need a stable, locked syn-purine conformation to map enzyme active sites or model DNA/RNA lesions.

Synthesis of Cyclic ADP-Ribose (cADPR) Mimics

8-Bromoinosine is the mandatory starting material for synthesizing neutral, hydrolytically stable cADPR analogues (like cIDPR). Its syn-directing effect is required to physically bring the 5' and N1 phosphate/ribose groups close enough to achieve macrocyclization, a step that fails with natural inosine [1].

Development of Small-Molecule CD38 Inhibitors

As a highly reactive precursor to 8-amino and 8-azido inosine derivatives, 8-bromoinosine is utilized to synthesize targeted CD38 inhibitors. The C8-bromo handle allows for rapid diversification via nucleophilic substitution without risking the glycosidic bond cleavage seen in chlorinated analogs [2].

Oligonucleotide Probes for Translesion Synthesis Assays

In molecular biology, 8-bromoinosine phosphoramidites are incorporated into synthetic RNA/DNA templates to study viral reverse transcriptases (e.g., HIV, AMV). It acts as a stable syn-conformation model to investigate how polymerases bypass bulky oxidative lesions, providing clearer structural data than tautomerically unstable oxo-derivatives [3].

Photoactivatable and Cross-linkable Nucleoside Probes

The high reactivity of the C8-bromo position allows for the efficient installation of azido groups, which are subsequently used in click chemistry or photo-crosslinking applications to map RNA-protein interactions in advanced chemical biology workflows [4].

Purity

97%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

345.99128 g/mol

Monoisotopic Mass

345.99128 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2023

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